(R)-4-Hydroxymandelate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

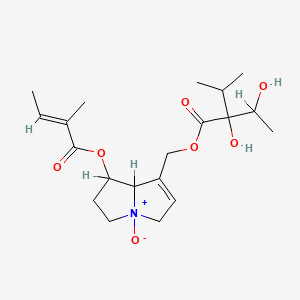

(R)-4-hydroxymandelate is a 4-hydroxymandelate. It is a conjugate base of a (R)-4-hydroxymandelic acid. It is an enantiomer of a (S)-4-hydroxymandelate.

Scientific Research Applications

Biomanufacturing from Renewable Resources

(R)-4-Hydroxymandelate (4-HMA) has significant applications in sustainable biomanufacturing. It is utilized in the production of pharmaceuticals and food additives. A notable advancement is the engineering of Escherichia coli strains for 4-HMA production using glucose–xylose mixtures, showcasing an environmentally friendly approach compared to traditional chemical synthesis methods. This process leverages lignocellulosic biomass, demonstrating a promising route in biomanufacturing (Li et al., 2016).

Fermentative Production Enhancements

Further enhancements in the fermentative production of 4-HMA have been achieved through genetic engineering of Saccharomyces cerevisiae. This yeast strain has been modified to produce high levels of 4-HMA from glucose. This research signifies a significant step towards the sustainable production of mandelic acid and 4-HMA, key specialty chemicals in various industries (Reifenrath & Boles, 2018).

Exploring Mechanistic Complexity

The mechanistic aspects of enzymes like hydroxymandelate synthase (HMS) involved in the production of 4-HMA have been studied extensively. Understanding the kinetic isotope effects and the mechanistic complexity of these enzymes provides valuable insights into their function and potential applications in synthetic chemistry (Shah et al., 2013).

Polymer Synthesis

4-HMA plays a role in the synthesis of novel organic polymers. Surprising findings revealed that under thermal treatment, 4-HMA undergoes C–C bond formation instead of the expected polyester formation, leading to polymers with multiple reactive sites. This discovery opens up new avenues in materials science for applications in nanomedicine and organocatalysis (Nan et al., 2017).

Biosynthetic Pathways

The direct production of optically pure mandelic acids from glucose through the modification of the L-phenylalanine pathway in Escherichia coli showcases another innovative application of 4-HMA in the field of metabolic engineering. This method provides an alternative to petrochemical processes, contributing to the environmentally sustainable production of mandelic acids (Sun et al., 2011).

Enzyme Engineering for Chiral α-Hydroxy Acids

The substrate promiscuity of HMS has been leveraged for the biosynthesis of chiral α-hydroxy acids. Studies on enzyme kinetics, product spectra, and structure-activity relationships have provided insights into the structural basis of enantioselectivity and enzymatic activity, highlighting HMS's potential in synthesizing diverse chiral compounds (Di Giuro et al., 2013).

In Vivo Cascade Catalysis

The utilization of recombinant E. coli cells expressing HMS for in vivo cascade catalysis has been explored. This approach has enabled the production of various mandelic acids from aromatic amino acids, demonstrating an efficient and alternative method for accessing a variety of mandelic acids (Youn et al., 2020).

Biosensor Development

4-HMA has also been the target for biosensor development. Research focused on evolving allosteric transcription factors to create biosensors responsive to 4-HMA, indicating its importance in monitoring and optimizing bioproduction processes (Liang et al., 2021).

Studying Enzymatic Mechanisms

Investigations into the α-keto acid dependent oxygenases like HMS have enhanced understanding of the catalytic mechanisms of enzymes that process 4-HMA. This knowledge is crucial for the development of novel biocatalysts and the improvement of existing ones (Moran, 2014).

properties

Molecular Formula |

C8H7O4- |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m1/s1 |

InChI Key |

YHXHKYRQLYQUIH-SSDOTTSWSA-M |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)[O-])O)O |

SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)